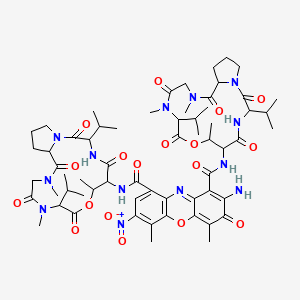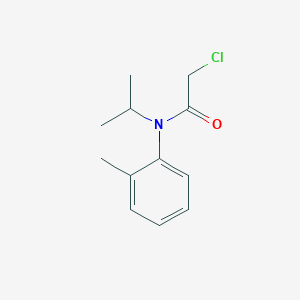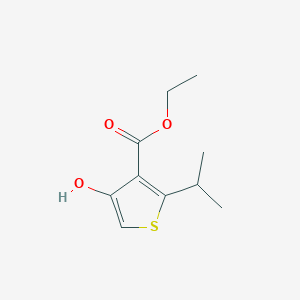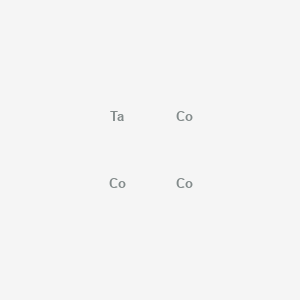
Cobalt;tantalum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt-tantalum is a binary alloy composed of cobalt and tantalum. This compound is known for its unique combination of properties derived from both elements. Cobalt is a ferromagnetic metal with high thermostability and a high melting point, while tantalum is renowned for its high melting point and excellent corrosion resistance . The combination of these two elements results in a material that is highly durable and resistant to extreme conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cobalt-tantalum compounds can be achieved through various methods. One common approach is the solid-state reaction method, where cobalt and tantalum powders are mixed and subjected to high temperatures to form the alloy . Another method involves the use of chemical vapor deposition, where cobalt and tantalum precursors are vaporized and then deposited onto a substrate to form the compound.
Industrial Production Methods: In industrial settings, cobalt-tantalum alloys are often produced using powder metallurgy techniques. This involves mixing cobalt and tantalum powders, compacting them into a desired shape, and then sintering at high temperatures to achieve the final product . This method allows for precise control over the composition and properties of the alloy.
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt-tantalum compounds can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, cobalt can participate in oxidation reactions to form cobalt oxides, while tantalum can form tantalum oxides under specific conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and various halogens for substitution reactions. The conditions for these reactions typically involve high temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include cobalt oxides, tantalum oxides, and various cobalt-tantalum halides. These products have distinct properties and can be used in different applications depending on their chemical composition .
Wissenschaftliche Forschungsanwendungen
Cobalt-tantalum compounds have a wide range of applications in scientific research. In chemistry, they are used as catalysts in various reactions due to their unique catalytic properties . In biology and medicine, cobalt-tantalum alloys are used in biomedical implants and devices due to their biocompatibility and resistance to corrosion . In industry, these compounds are used in the production of high-performance materials for aerospace and electronics applications .
Wirkmechanismus
The mechanism by which cobalt-tantalum compounds exert their effects is largely dependent on their chemical composition and structure. In catalytic applications, the active sites on the surface of the compound facilitate the reaction by lowering the activation energy . In biomedical applications, the biocompatibility of the alloy allows it to integrate with biological tissues without causing adverse reactions .
Vergleich Mit ähnlichen Verbindungen
Cobalt-tantalum compounds can be compared with other binary alloys such as cobalt-chromium and cobalt-nickel alloys. While cobalt-chromium alloys are known for their excellent wear resistance, cobalt-tantalum alloys offer superior corrosion resistance and high-temperature stability . Similarly, cobalt-nickel alloys are known for their magnetic properties, but cobalt-tantalum alloys provide better mechanical strength and durability .
List of Similar Compounds:- Cobalt-chromium
- Cobalt-nickel
- Tantalum-niobium
- Tantalum-tungsten
These comparisons highlight the unique properties of cobalt-tantalum compounds, making them suitable for specific applications where other alloys may not perform as well .
Eigenschaften
CAS-Nummer |
12052-58-3 |
|---|---|
Molekularformel |
Co3Ta |
Molekulargewicht |
357.7475 g/mol |
IUPAC-Name |
cobalt;tantalum |
InChI |
InChI=1S/3Co.Ta |
InChI-Schlüssel |
SNPVMZUMGAJTTR-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Co].[Co].[Ta] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14726945.png)
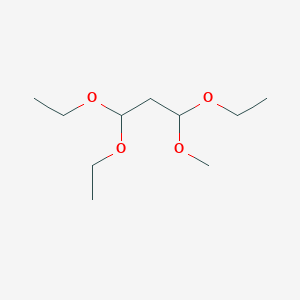
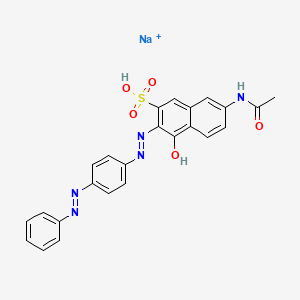
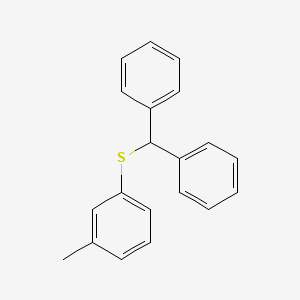

![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)
![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)

![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
